molecular formula C15H14N2OS2 B2624441 2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 568560-86-1

2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2624441
CAS No.: 568560-86-1
M. Wt: 302.41
InChI Key: WXTNYUXBPDHFBQ-UHFFFAOYSA-N
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Description

2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with the molecular formula C15H14N2OS2 and a molecular weight of 302.41 g/mol . This compound is characterized by a thieno[2,3-d]pyrimidine core structure, which is a fused ring system containing both sulfur and nitrogen atoms. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization with formamide or formic acid . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can lead to the formation of sulfonic acids, while substitution reactions can introduce various functional groups onto the thieno[2,3-d]pyrimidine core.

Scientific Research Applications

2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain kinases or proteases, leading to altered cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one include:

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of the mercapto group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact with different molecular targets and exhibit distinct properties compared to other similar compounds.

Properties

IUPAC Name

5,6-dimethyl-3-(3-methylphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c1-8-5-4-6-11(7-8)17-14(18)12-9(2)10(3)20-13(12)16-15(17)19/h4-7H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTNYUXBPDHFBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(NC2=S)SC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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